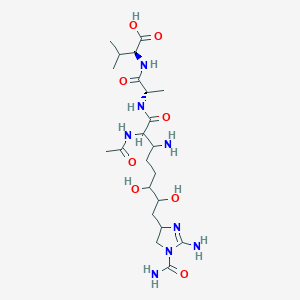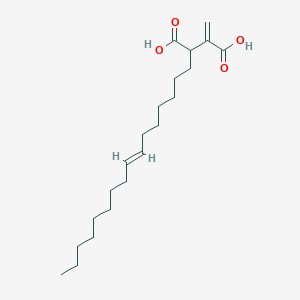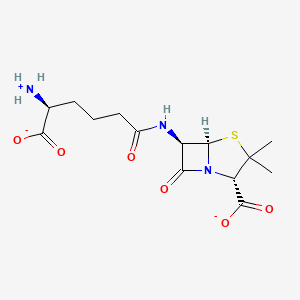
isopenicillin N(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopenicillin N(1-) is conjugate base of isopenicillin N. It is a conjugate base of an isopenicillin N.
Aplicaciones Científicas De Investigación
1. Enzyme Structure and Function
Isopenicillin N synthase, crucial in penicillin and cephalosporin antibiotics biosynthesis, has been extensively studied. Recent advances reveal insights into its structure and function. The enzyme's unique chemistry has been elucidated through spectroscopic, molecular genetic, and crystallographic approaches, highlighting the nature of its ferrous iron active site and a novel structural motif involved in iron binding (Kreisberg-Zakarin et al., 2004).
2. Enzymatic Properties and Assays
Isopenicillin N synthase (IPNS) from Aspergillus nidulans, a no-heme iron(II)-dependent oxygenase, has been studied for its properties using a continuous spectrophotometric assay. The assay monitors absorbance increase characteristic of penicillin nucleus formation, revealing insights into the influential factors affecting the IPNS enzymatic reaction and its kinetics (Dubus et al., 2000).
3. Biosynthesis Regulation and Compartmentalization
Research has detailed the biosynthesis process of β-lactam antibiotics, starting from the condensation of amino acids to form a tripeptide, which is then cyclized to isopenicillin N. This process involves gene expression controlled by pleiotropic regulators and compartmentalization in microbodies, critical for intracellular transport of intermediates (Martín et al., 2010).
4. Mechanistic Insights through Modeling
Density-functional calculations have been used to propose a detailed mechanism for the IPNS reaction, supporting the general scheme of β-lactam and thiazolidine ring formations. The studies highlight similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, providing insights into the activation of C-H bonds and the ring formation sequence (Lundberg et al., 2008).
5. Substrate Analogues and Mechanistic Probes
Various studies have used cyclopropyl-containing tripeptide analogues to probe the mechanism of IPNS, revealing new insights into substrate orientation and reactivity. These studies have also identified key differences in the active site environment when compared to natural substrates (Howard-Jones et al., 2007).
6. Structural Characterization and Binding Studies
Structural studies of IPNS with various substrates and analogues have provided a comprehensive understanding of its active site. These include analyses of substrate binding, active site geometry, and the reaction mechanism of IPNS with different substrate analogues (Clifton et al., 2003; Ge et al., 2008; Grummitt et al., 2004).
Propiedades
Nombre del producto |
isopenicillin N(1-) |
|---|---|
Fórmula molecular |
C14H20N3O6S- |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(5S)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8+,9-,11+/m0/s1 |
Clave InChI |
MIFYHUACUWQUKT-GTQWGBSQSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
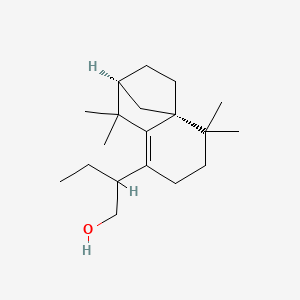
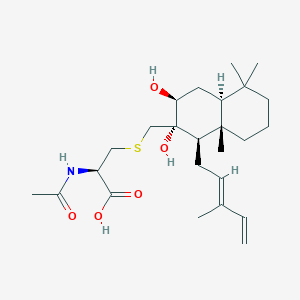
![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)

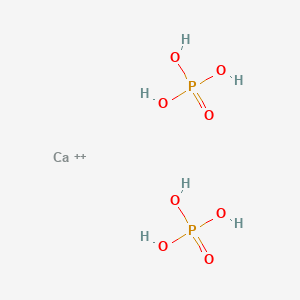
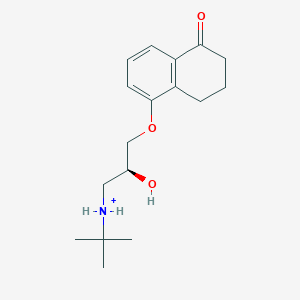
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)
